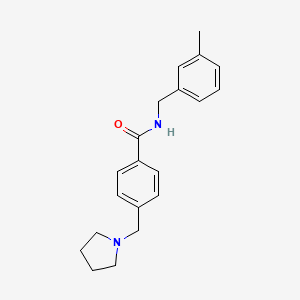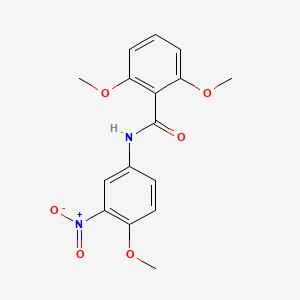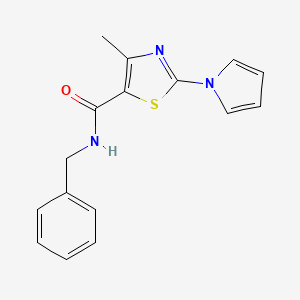![molecular formula C14H22N2O2S B4732911 4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4732911.png)
4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide
Übersicht
Beschreibung
4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide, also known as EMT or ET-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of compounds known as thiophene carboxamides and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide acts as an agonist for the endothelin A receptor and can activate this receptor in a dose-dependent manner. Activation of the endothelin A receptor leads to a range of downstream signaling events that ultimately result in the physiological effects of this compound. These effects include vasoconstriction, increased blood pressure, and increased cardiac output.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that are mediated by the activation of the endothelin A receptor. These effects include vasoconstriction, increased blood pressure, and increased cardiac output. This compound has also been shown to have pro-inflammatory effects and can stimulate the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has several advantages for use in lab experiments. It has a high affinity for the endothelin A receptor and can be used to selectively activate this receptor. This compound is also stable and can be stored for extended periods of time. However, there are also limitations to the use of this compound in lab experiments. It is a synthetic compound and may not accurately reflect the physiological effects of endogenous endothelin. This compound is also expensive and may not be readily available in some labs.
Zukünftige Richtungen
There are several future directions for the use of 4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide in scientific research. One area of interest is the role of endothelin receptors in cancer. This compound has been shown to have anti-tumor effects in some cancer models and may have potential as a cancer therapy. Another area of interest is the development of more selective endothelin A receptor agonists. This compound has some selectivity for the endothelin A receptor, but more selective compounds would be useful for studying the role of this receptor in specific physiological processes. Finally, there is interest in the development of endothelin receptor antagonists for the treatment of cardiovascular disease and other conditions. This compound could be used as a starting point for the development of these compounds.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide has been used extensively in scientific research to study the role of endothelin receptors in various physiological processes. It has been shown to have a high affinity for the endothelin A receptor and can be used to selectively activate this receptor in vitro and in vivo. This compound has been used to study the role of endothelin receptors in cardiovascular function, renal function, and pulmonary function. It has also been used to study the role of endothelin receptors in cancer and inflammation.
Eigenschaften
IUPAC Name |
4-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-12-11(2)19-10-13(12)14(17)15-4-5-16-6-8-18-9-7-16/h10H,3-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWQCAFJCGVHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-2-furamide](/img/structure/B4732832.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732837.png)


![N-[3-(dimethylamino)propyl]-N-[(2-methoxy-1-naphthyl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4732865.png)

![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)

![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4732924.png)
![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732942.png)
